4-Bromo-2-pentene
Overview
Description
4-Bromo-2-pentene is an organic compound with the molecular formula C5H9Br. It is a brominated derivative of 2-pentene, characterized by the presence of a bromine atom attached to the fourth carbon of the pentene chain. This compound exists in two geometric isomers, namely (E)-4-bromo-2-pentene and (Z)-4-bromo-2-pentene .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-pentene can be synthesized through the bromination of 2-pentene. The reaction typically involves the addition of bromine (Br2) to 2-pentene in an inert solvent such as carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2). The reaction proceeds via an electrophilic addition mechanism, where the bromine molecule adds across the double bond of 2-pentene, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the controlled addition of bromine to 2-pentene in large reactors, followed by purification steps to isolate the desired product. The purification typically involves distillation or recrystallization to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-pentene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted by other nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).
Elimination Reactions: Under strong basic conditions, this compound can undergo elimination reactions to form 1,3-pentadiene.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium alkoxides (NaOR) in an alcohol solvent.
Elimination Reactions: Potassium tert-butoxide (KOtBu) in tert-butanol or sodium hydride (NaH) in dimethyl sulfoxide (DMSO).
Addition Reactions: Bromine (Br2) or chlorine (Cl2) in an inert solvent like carbon tetrachloride (CCl4) or dichloromethane (CH2Cl2).
Major Products:
Substitution Reactions: Corresponding alcohols, ethers, or amines.
Elimination Reactions: 1,3-Pentadiene.
Addition Reactions: 2,3-Dibromo-4-pentene or 2-bromo-4-pentene
Scientific Research Applications
4-Bromo-2-pentene has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-bromo-2-pentene in chemical reactions involves the interaction of the bromine atom with nucleophiles or bases. In substitution reactions, the bromine atom is replaced by a nucleophile, while in elimination reactions, the bromine atom and a hydrogen atom are removed to form a double bond. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used .
Comparison with Similar Compounds
4-Chloro-2-pentene: Similar to 4-bromo-2-pentene but with a chlorine atom instead of a bromine atom.
4-Iodo-2-pentene: Contains an iodine atom instead of bromine.
2-Bromo-2-pentene: A positional isomer with the bromine atom attached to the second carbon.
Uniqueness of this compound: this compound is unique due to its specific bromine substitution pattern, which influences its reactivity and the types of reactions it undergoes. The position of the bromine atom allows for selective substitution and elimination reactions, making it a valuable compound in synthetic organic chemistry .
Properties
IUPAC Name |
(E)-4-bromopent-2-ene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Br/c1-3-4-5(2)6/h3-5H,1-2H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPODSDLKCMVON-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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